3-Methyl-5,6,7,8-tetrahydroquinoline

Catalog No.
S750631
CAS No.
28712-62-1
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5,6,7,8-tetrahydroquinoline

CAS Number

28712-62-1

Product Name

3-Methyl-5,6,7,8-tetrahydroquinoline

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3

InChI Key

GMMKZUPOLVXWFF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCC2)N=C1

Canonical SMILES

CC1=CC2=C(CCCC2)N=C1

Synthesis and Characterization:

-Methyl-5,6,7,8-tetrahydroquinoline (3-MTHQ) is a heterocyclic compound with potential applications in medicinal chemistry. Its synthesis has been reported through various methods, including reductive cyclization, amination, and ring-closing metathesis. Researchers have characterized the physical and chemical properties of 3-MTHQ using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Potential Biological Activities:

Studies suggest that 3-MTHQ possesses various biological activities relevant to scientific research. Some documented potential applications include:

  • Anticonvulsant activity: 3-MTHQ derivatives have been shown to exhibit anticonvulsant properties in animal models, suggesting their potential development as anti-epileptic drugs [].
  • Anticancer activity: Certain derivatives of 3-MTHQ have demonstrated cytotoxicity against various cancer cell lines, warranting further investigation for their potential as anticancer agents [].
  • Antimicrobial activity: Studies have reported the antimicrobial activity of 3-MTHQ derivatives against certain bacteria and fungi, highlighting their potential as novel antimicrobial agents.

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 147.2169 g/mol. This compound features a bicyclic structure comprising a quinoline framework that has undergone hydrogenation, resulting in a saturated ring system. The presence of a methyl group at the 3-position distinguishes it from other tetrahydroquinolines, contributing to its unique chemical properties and potential biological activities .

Typical of nitrogen-containing heterocycles:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring can undergo electrophilic aromatic substitution, allowing for reactions such as nitration, halogenation, and alkylation .
  • Reduction: The compound can be reduced to form more saturated derivatives, such as piperidine, using reducing agents like sodium borohydride .
  • Oxidation: It can be oxidized back to quinoline derivatives using agents like potassium permanganate .
  • Cyclization: Depending on the reaction conditions, cyclization can occur to form other heterocyclic compounds .

Research indicates that 3-methyl-5,6,7,8-tetrahydroquinoline exhibits significant biological activity. It has been studied for its anti-inflammatory properties and potential as an analgesic agent. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological research . Additionally, its derivatives have shown promise in various therapeutic applications due to their biological profiles.

Several methods have been developed for synthesizing 3-methyl-5,6,7,8-tetrahydroquinoline:

  • Hantzsch Reaction: This method involves the condensation of aldehydes with β-keto esters and ammonia derivatives under acidic conditions to yield tetrahydroquinolines.
  • Hydrogenation of Quinoline: The compound can be synthesized by hydrogenating quinoline in the presence of catalysts such as palladium or platinum .
  • Silylation and Thioamidation: Research has explored the silylation of related compounds followed by thioamidation as a synthetic route .

3-Methyl-5,6,7,8-tetrahydroquinoline has various applications in medicinal chemistry and materials science:

  • Pharmaceutical Development: Its derivatives are being investigated for their potential use in treating inflammatory diseases and pain management.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: The compound is utilized in academic research to explore the properties of tetrahydroquinoline derivatives .

Interaction studies have focused on the binding affinity and efficacy of 3-methyl-5,6,7,8-tetrahydroquinoline with various biological targets. These studies often employ techniques such as molecular docking and in vitro assays to evaluate its pharmacological potential. The findings suggest that this compound may interact with receptors involved in inflammatory pathways and pain perception .

Several compounds share structural similarities with 3-methyl-5,6,7,8-tetrahydroquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesDistinguishing Characteristics
5,6-Dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-oneHydroxy groups at positions 5 and 6Contains hydroxyl groups affecting solubility
2-Methyl-5,6,7,8-tetrahydroquinolineMethyl group at position 2Different methyl positioning alters reactivity
4-Nitro-5,6,7,8-tetrahydroquinolineNitro group at position 4Nitro substitution introduces electron-withdrawing effects
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamideCarboxamide functional group at position 8Enhances hydrogen bonding capabilities

3-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific methyl substitution pattern and saturation level compared to these related compounds. This uniqueness may contribute to its distinct biological activities and chemical reactivity profiles.

XLogP3

2.4

Other CAS

28712-62-1

Dates

Modify: 2023-08-15

Explore Compound Types